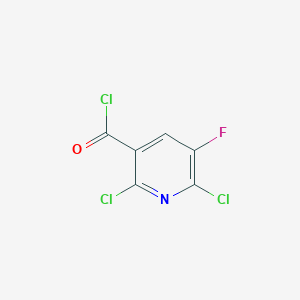

2,6-Dichloro-5-fluoronicotinoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATVXELAYCLVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369966 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96568-02-4 | |

| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-dichloro-5-fluoronicotinoyl chloride

Introduction

2,6-dichloro-5-fluoronicotinoyl chloride is a halogenated pyridine derivative of significant interest to researchers and process chemists, particularly in the pharmaceutical and agrochemical sectors. As a highly reactive acyl chloride, it serves as a critical building block for the synthesis of more complex molecules, most notably in the preparation of novel naphthyridine-based antibacterial agents.[1] Its utility stems from the specific arrangement of electron-withdrawing halogen substituents on the pyridine ring, which modulates the reactivity of the acyl chloride group and provides handles for further synthetic transformations.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its handling, safety, and application in synthesis. The information presented herein is intended for professionals in drug development and chemical research, synthesizing technical data with practical considerations to ensure safe and effective utilization.

Core Physicochemical Properties

The physical properties of this compound dictate its behavior under various experimental conditions, from storage to reaction and purification. Understanding these characteristics is paramount for successful synthetic outcomes.

At ambient temperature, this compound exists as a clear, yellow liquid.[2] Its high boiling point at atmospheric pressure necessitates purification via vacuum distillation to prevent thermal decomposition, a common practice for high-molecular-weight, functionalized organic compounds. The significant density is a direct consequence of the three heavy chlorine atoms and one fluorine atom within its molecular structure.

A summary of its key quantitative properties is presented below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 96568-02-4 | [2][3][4] |

| Molecular Formula | C₆HCl₃FNO | [2][4] |

| Molecular Weight | 228.44 g/mol | [2] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 238-239 °C (lit., at atmospheric pressure) 71-75 °C at 0.5 mm Hg 70-100 °C at 1-2 mm Hg | [2][3] [1][5] [1][5] |

| Density | 1.640 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n²⁰/D) | >1.5720 (lit.) | [2][3] |

Molecular Structure

The reactivity and physical characteristics of the compound are rooted in its molecular architecture. The structure consists of a central pyridine ring substituted at the 2, 5, and 6 positions with chlorine and fluorine atoms, and a reactive nicotinoyl chloride (pyridine-3-carbonyl chloride) functional group at the 3-position.

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable pressure-rated vessel (e.g., a Monel or Pyrex sealed tube), charge the starting material, methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride, and lithium chloride. [1]2. Chlorination: Seal the vessel and heat the mixture in an oil bath to 152-158 °C for approximately 25 hours. [1]The reaction should be monitored for completion if analytical methods are available (e.g., GC-MS or TLC).

-

Workup: After cooling the reaction vessel to room temperature, carefully dilute the mixture with a dry, inert solvent such as methylene chloride. [1]4. Filtration: Filter the resulting slurry to remove precipitated inorganic salts. Wash the collected solids with additional methylene chloride to ensure complete recovery of the product. [1][5]5. Concentration: Combine the filtrate and washes. Remove the solvent and excess phosphorus oxychloride under reduced pressure (e.g., using a rotary evaporator) at a bath temperature of 50-60 °C. [1][5]6. Final Purification: Subject the residual crude oil to fractional vacuum distillation. Collect the fraction boiling between 71-75 °C at 0.5 mm Hg to yield pure this compound. [1][5] This self-validating protocol yields a product whose purity can be confirmed by its boiling point under vacuum and further characterized by standard analytical techniques such as Gas Chromatography (GC) and spectroscopic methods.

Conclusion

This compound is a valuable yet hazardous chemical intermediate. Its physical properties, particularly its liquid state, high density, and susceptibility to purification by vacuum distillation, define its handling and processing. A thorough understanding of its reactivity, especially its moisture sensitivity and corrosive nature, is essential for its safe application in the synthesis of advanced pharmaceutical and chemical products. The protocols and data provided in this guide serve as a foundational resource for researchers and chemists working with this versatile compound.

References

-

Chemsrc. (2025, August 23). 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5. [Link]

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.

-

Chemsrc. (2025, August 22). This compound | CAS#:96568-02-4. [Link]

-

PubChem. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659. [Link]

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

- 2. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]

- 3. This compound | 96568-02-4 [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

Technical Monograph: 2,6-Dichloro-5-fluoronicotinoyl Chloride

Operational Guide for High-Stakes Synthesis & Handling

Part 1: Chemical Identity & Strategic Value

2,6-Dichloro-5-fluoronicotinoyl chloride is a highly specialized electrophile used primarily as a scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives.[1] Its structural uniqueness lies in the C5-fluorine atom , which modulates the pKa of the pyridine ring and enhances metabolic stability in downstream pharmaceutical candidates, and the 2,6-dichloro motif , which serves as a handle for subsequent regioselective nucleophilic aromatic substitutions (

Physicochemical Profile[2][3][4]

| Property | Data |

| CAS Number | 96568-02-4 (Chloride) / 82671-06-5 (Parent Acid) |

| Formula | |

| Molecular Weight | 228.44 g/mol |

| Physical State | Clear to yellow liquid or low-melting solid (purity dependent) |

| Boiling Point | ~238°C (lit.)[1][2] |

| Density | 1.640 g/mL (25°C) |

| Solubility | Soluble in DCM, THF, Toluene (Reacts violently with water/alcohols) |

Part 2: Critical Safety Profile (The "Why")

This reagent is not merely "corrosive"; it is a moisture-sensitive lachrymator that poses a dual threat: direct chemical burns and inhalation toxicity from evolved gases.[1]

Mechanism of Toxicity[1]

-

Hydrolysis Cascade: Upon contact with mucosal moisture (lungs, eyes), the acyl chloride moiety hydrolyzes rapidly.[1]

-

Reaction:

-

Secondary Hazard: In extreme degradation scenarios (fire), the C-F bond may compromise, releasing Hydrogen Fluoride (HF).[1]

-

-

Tissue Alkylation: The electrophilic carbonyl reacts with tissue proteins (amines/thiols), causing immediate necrosis and sensitization.[1]

GHS Classification Summary

-

Skin Corr.[3][4] 1B: Causes severe skin burns and eye damage.[5]

-

Eye Dam. 1: Causes serious eye damage (irreversible).[6]

Part 3: Operational Protocols (The "How")

Storage & Integrity Checks

-

Atmosphere: Must be stored under Argon or Nitrogen. Parafilm is insufficient for long-term storage; use Teflon-lined septum caps or glass stoppers with grease.[1]

-

Self-Validation (Quality Check):

Handling Workflow (Schlenk/Syringe Technique)

Objective: Transfer reagent without hydrolysis or exposure.

-

Vessel Prep: Flame-dry all glassware under vacuum; backfill with

. -

Solvent: Use anhydrous DCM or THF (dried over molecular sieves).

-

Transfer: Use a positive-pressure cannula or a gas-tight syringe.[1] Do not pour.

Figure 1: Inert atmosphere transfer protocol to prevent hydrolysis and operator exposure.

Quenching Protocol (The "Biphasic" Method)

Do not add water directly to the neat chloride. This generates a violent exotherm and an aerosol of HCl.[1]

-

Dilute: Dilute the reaction mixture with an inert solvent (DCM/EtOAc).

-

Cool: Cool to 0°C.

-

Quench: Add Saturated

dropwise. The biphasic system absorbs the heat and neutralizes the HCl immediately as it forms.

Part 4: Synthetic Utility & Regioselectivity

The Reaction Hierarchy

The molecule presents three electrophilic sites. Understanding their reactivity order is crucial for yield optimization.

-

Acyl Chloride (

): Most reactive.[7] Reacts with amines/alcohols at 0°C. -

C-2 Chlorine: Activated by the ring nitrogen and the electron-withdrawing carbonyl.[1] Susceptible to

after amide formation. -

C-6 Chlorine: Less activated than C-2 but still reactive under forcing conditions.[1]

-

C-5 Fluorine: Generally stable; serves as a blocking group or electronic modulator.[1]

Standard Amide Coupling Protocol

Reagents: 1.0 eq Acid Chloride, 1.1 eq Amine, 1.5 eq Hünig's Base (DIPEA), Anhydrous DCM.[1]

-

Dissolve amine and DIPEA in DCM; cool to 0°C.

-

Add this compound (diluted in DCM) dropwise.[1]

-

Causality: The dropwise addition prevents localized heating which could trigger side reactions at the C-2 chlorine (

).[1] -

Monitor by TLC (The acid chloride converts to a polar amide; the starting material spot disappears).[1]

Figure 2: Chemoselectivity pathway.[1] Control of temperature is critical to avoid C-2 displacement.

Part 5: Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wipe off excess dry, then wash with soap/water for 15 min.[1] | Water on neat chemical generates heat/acid; wiping first reduces load. |

| Eye Contact | Rinse with water for 15 min.[2][3] Lift eyelids.[2] | Immediate dilution of HCl is critical to prevent corneal opacity. |

| Inhalation | Move to fresh air.[3][5][8] 100% Oxygen if breathing is difficult. | Pulmonary edema can be delayed up to 24 hours. |

| Spill | Cover with dry lime or soda ash. | Neutralizes acid generation before cleanup. |

References

-

Chemical Identity & Properties

-

Safety & GHS Data

-

Fisher Scientific. (2021).[1] Safety Data Sheet: Nicotinoyl chloride derivatives. Retrieved from

-

-

Synthetic Application (Parent Acid Context)

-

General Acid Chloride Handling

-

UCLA Chemistry & Biochemistry. Standard Operating Procedure: Acid Chlorides. Retrieved from

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

- 12. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]

The Strategic Role of 2,6-Dichloro-5-Fluoronicotinoyl Chloride in Modern Medicinal Chemistry: An In-Depth Technical Guide

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, halogenated heterocyclic compounds have emerged as particularly valuable scaffolds due to their unique electronic properties and their ability to serve as versatile intermediates for a wide array of chemical transformations. 2,6-Dichloro-5-fluoronicotinoyl chloride, a trifunctionalized pyridine derivative, stands out as a key player in this arena. Its distinct arrangement of reactive sites—two chlorine atoms susceptible to nucleophilic substitution and a highly reactive acyl chloride—provides a powerful platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to leverage this potent intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization in the laboratory. This compound is a moisture-sensitive solid that requires careful handling. Below is a summary of its key properties.

| Property | Value | Reference |

| CAS Number | 96568-02-4 | [1] |

| Molecular Formula | C₆HCl₃FNO | [2] |

| Molecular Weight | 228.43 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 151.0 to 156.0 °C (for the corresponding acid) | |

| Boiling Point | 70-100 °C @ 1-2 mmHg | [3] |

Safety and Handling: this compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with water and should be stored in a tightly sealed container under an inert atmosphere. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Synthesis of this compound: A Robust Protocol

The most common and practical laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. This precursor is accessible through various synthetic routes.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 2,6-dichloro-5-fluoronicotinic acid.

Materials:

-

2,6-dichloro-5-fluoronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous toluene or DCM.

-

Addition of Chlorinating Agent: To this suspension, add thionyl chloride (typically 2-3 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops). The addition of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Reaction Progression: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM with oxalyl chloride) and monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to neutralize the acidic off-gases.

-

The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid which may solidify upon standing.[3]

-

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective for this transformation. Oxalyl chloride is often preferred for smaller-scale reactions due to the gaseous nature of its byproducts (CO and CO₂), which simplifies purification. Thionyl chloride is a more economical choice for larger-scale syntheses.

-

Use of a Catalyst: The catalytic amount of DMF significantly accelerates the reaction rate. Without it, the conversion of the carboxylic acid to the acid chloride would be considerably slower.

-

Anhydrous Conditions: The exclusion of moisture is critical throughout the procedure as this compound readily hydrolyzes back to the corresponding carboxylic acid in the presence of water.

Caption: Synthesis of this compound.

Reactivity Profile: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from its trifunctional nature. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution. The two chlorine atoms on the pyridine ring are also susceptible to nucleophilic aromatic substitution (SNA), with the chlorine at the 2-position being generally more reactive than the one at the 6-position due to the electronic influence of the adjacent nitrogen atom and the acyl chloride group.

Reactions with Nucleophiles

1. Amines (Amide Formation): The reaction with primary and secondary amines is a cornerstone of its application in medicinal chemistry, leading to the formation of nicotinamide derivatives. This reaction is typically rapid and high-yielding.[4]

2. Alcohols (Ester Formation): Alcohols react with this compound to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[5]

Caption: General reactivity of this compound.

Applications in Medicinal Chemistry: Case Studies

The strategic incorporation of the 2,6-dichloro-5-fluoronicotinoyl moiety into drug candidates has proven to be a successful strategy in the development of various therapeutic agents. Its derivatives are key intermediates in the synthesis of fluoroquinolone antibiotics.[6] While direct synthetic routes for some modern blockbuster drugs may not always start from the pre-formed nicotinoyl chloride, the underlying principles of its reactivity are frequently exploited in the synthesis of structurally analogous intermediates.

Conceptual Application in Kinase Inhibitor Synthesis

Many modern kinase inhibitors feature a substituted pyridine or pyrimidine core. The synthesis of these complex molecules often relies on the sequential and regioselective displacement of leaving groups, such as chlorine atoms, from a heterocyclic core. While a direct synthesis of Sorafenib or Enasidenib from this compound is not the primary reported route, we can conceptualize how its reactivity principles are applied in the synthesis of similar kinase inhibitors.

Case Study 1: Conceptual Synthesis of a Sorafenib Analog Precursor

Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer. Its synthesis involves the coupling of a substituted aniline with a picolinamide derivative. A key intermediate in many Sorafenib syntheses is 4-chloro-N-methylpicolinamide. The reactivity of the chlorine atom on this pyridine ring is analogous to that of the chlorines in this compound.

Hypothetical Workflow:

-

Amidation: this compound is first reacted with an amine to form the corresponding amide.

-

Nucleophilic Aromatic Substitution (SNAr): The resulting nicotinamide then undergoes a regioselective SNAr reaction with a substituted phenol to introduce the biaryl ether linkage characteristic of many kinase inhibitors. The chlorine at the 2-position is expected to be more reactive.

Caption: Conceptual workflow for kinase inhibitor synthesis.

This conceptual workflow highlights the strategic advantage of using a multi-functionalized building block like this compound. The differential reactivity of its functional groups allows for a stepwise and controlled assembly of complex molecular architectures.

Conclusion: A Cornerstone Reagent for Future Drug Discovery

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its trifunctional nature, coupled with a well-defined reactivity profile, provides chemists with a powerful tool for the synthesis of a diverse range of bioactive molecules. From its established role in the synthesis of antibacterial agents to its conceptual applicability in the construction of modern kinase inhibitors, this reagent continues to be a cornerstone of innovative drug discovery programs. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will empower researchers to unlock its full potential in the quest for the next generation of life-saving medicines.

References

- CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.). Google Patents.

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound. (n.d.). Google Patents.

-

Formation of Esters. (n.d.). OperaChem. Retrieved February 2, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved February 2, 2026, from [Link]

-

Reactions of Alcohols - Esterification (A2 Chemistry). (2020, July 29). YouTube. Retrieved February 2, 2026, from [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved February 2, 2026, from [Link]

-

13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

2,6-Dichloro-5-fluoronicotinamide. (n.d.). Hainan Sincere Industries. Retrieved February 2, 2026, from [Link]

-

Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021, September 19). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]

-

A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023, August 21). SynOpen. Retrieved February 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013, May 15). NIH. Retrieved February 2, 2026, from [Link]

Sources

- 1. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 2. 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

- 4. Formation of Esters - operachem [operachem.com]

- 5. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Early Studies on 2,6-Dichloro-5-Fluoronicotinoyl Chloride

[1][2]

Part 1: Executive Summary

2,6-Dichloro-5-fluoronicotinoyl chloride (CAS 96568-02-4) represents a pivotal scaffold in the historical development of second- and third-generation fluoroquinolone antibiotics, most notably Enoxacin and Gemifloxacin .[1][2] In the early to mid-1980s, the demand for fluorinated naphthyridinone cores necessitated the development of highly regioselective halogenation methods for pyridine rings.[1][2]

This guide analyzes the early technical challenges associated with synthesizing this compound—specifically the "over-chlorination" phenomenon encountered in initial phosphorus pentachloride (PCl₅) routes—and details the subsequent optimization using lithium-assisted chlorination.[1][2] It serves as a technical reference for understanding the reactivity of poly-halogenated nicotinic acid derivatives.[1][2]

Part 2: Chemical Identity & Physical Profile[1][2][3][4]

Before detailing the synthesis, it is critical to establish the baseline properties of the core molecule.[1][2] The high electrophilicity of the acyl chloride, combined with the electron-deficient pyridine ring, makes this compound extremely sensitive to hydrolysis and nucleophilic attack.[1][2]

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Chemical Name | 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride | Nicotinoyl numbering places Nitrogen at 1.[1][2][3][4] |

| CAS Number | 96568-02-4 | |

| Molecular Formula | C₆HCl₃FNO | |

| Molecular Weight | 228.44 g/mol | |

| Appearance | Clear yellow liquid | Darkens upon moisture exposure (HCl generation).[1][2] |

| Boiling Point | 70–100°C @ 1–2 mmHg | High vacuum distillation required to prevent decomposition.[1][2][4][5] |

| Density | ~1.64 g/mL | Denser than standard chlorinated solvents (DCM/CHCl₃).[1] |

| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols.[1][2] |

Part 3: Early Synthetic Challenges (The "Nitrile" vs. "Ester" Routes)

In the early 1980s, researchers faced a significant regioselectivity hurdle.[1][2] The target was to introduce chlorine atoms specifically at the C2 and C6 positions while preserving the C5-fluorine and the C3-carbonyl functionality.[1][2][6]

The "Dirty" Route: PCl₅ Chlorination

Initial attempts utilized 2,6-dihydroxy-3-cyano-5-fluoropyridine as the starting material, treating it with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2]

-

The Flaw: PCl₅ is an aggressive chlorinating agent.[1][2] It frequently attacked the C4 position, leading to the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine as a major byproduct.[1][2]

-

Consequence: Separation of the trichloro impurity from the dichloro product was difficult via distillation due to similar boiling points, contaminating the final API precursors.[1][2]

The "Clean" Route: Lithium-Assisted Deoxychlorination

To solve the over-chlorination issue, process chemists (notably in patents US 5,204,478 and EP 0655998) developed a method using Lithium Chloride (LiCl) or Lithium Phosphate in POCl₃.[1][2] This method avoided PCl₅ entirely, utilizing the lithium cation to activate the leaving group (oxygen) on the pyridine ring, allowing for milder, more selective substitution.[1][2]

Part 4: Visualization of Synthetic Pathways[2]

The following diagram contrasts the problematic early route with the optimized lithium-mediated pathway.

Caption: Comparison of the historical PCl₅ route (prone to impurities) vs. the optimized LiCl/POCl₃ route for high-purity synthesis.

Part 5: Detailed Experimental Protocol

The following protocol is reconstructed from the optimized "Early Studies" era (circa late 1980s), specifically designed to minimize the 2,4,6-trichloro impurity.

Protocol: One-Pot Chlorination via Lithium Activation

Objective: Convert methyl 2,6-dihydroxy-5-fluoronicotinate directly to this compound.

Reagents:

-

Phosphorus Oxychloride (POCl₃) (50 mL) – Solvent & Reagent[1][2]

-

Lithium Chloride (LiCl) (2.5 g) – Catalyst/Activator[1][2][5]

Step-by-Step Methodology:

-

Setup: Use a heavy-walled Pyrex pressure tube or a high-pressure reactor (autoclave).[1][2] The reaction generates pressure.[1][2][4][5][7]

-

Charging: Charge the vessel with the starting ester, POCl₃, and LiCl.[1][2] Ensure LiCl is anhydrous.[1][2]

-

Reaction: Seal the vessel and heat the oil bath to 152–158°C . Maintain this temperature for 20–25 hours .

-

Workup:

-

Purification (Critical):

-

Validation:

Part 6: Safety & Handling (E-E-A-T)[1][2]

Working with this compound requires strict adherence to safety protocols due to its dual hazards: corrosivity and reactivity .[1][2]

-

Water Reactivity: This compound hydrolyzes rapidly to release HCl gas and the corresponding nicotinic acid.[1][2] All glassware must be oven-dried.[1][2]

-

Skin/Eye Contact: It is a lachrymator and causes severe skin burns (Category 1B).[1][2][8] Double-gloving (Nitrile + Laminate) is recommended.[1][2]

-

Pressure Hazards: The synthesis involves heating POCl₃ above its boiling point in a sealed vessel.[1][2] Blast shields and pressure-rated glassware are mandatory.[1][2]

Part 7: References

-

Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.

-

Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.

-

Naphthyridine antibacterial agents.

-

This compound (CAS 96568-02-4) Data Sheet.

Sources

- 1. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 3. 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 [chemnet.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

- 6. 3-Cyano-2,6-Dichloro-5-Fluoropyridine: Properties, Uses, Safety & Supplier Guide China | High-Quality Chemical Manufacturer [pipzine-chem.com]

- 7. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Notes and Protocols for the Strategic Use of 2,6-Dichloro-5-fluoronicotinoyl Chloride in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Strategic Importance of Halogenated Heterocycles in Kinase Inhibitor Design

The landscape of targeted cancer therapy is profoundly shaped by the development of small-molecule kinase inhibitors.[1] These agents are designed to interfere with the signaling pathways that drive tumor growth and proliferation.[2] Within this field, the strategic incorporation of halogenated heterocyclic scaffolds is a proven method for enhancing the potency, selectivity, and pharmacokinetic properties of drug candidates. 2,6-Dichloro-5-fluoronicotinoyl chloride has emerged as a key building block in this context, offering a unique combination of reactivity and functionality for the synthesis of next-generation kinase inhibitors.

This comprehensive guide provides an in-depth exploration of the applications and protocols for utilizing this compound in the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed, field-tested protocols, and discuss the broader implications for drug discovery and development.

Chemical Properties and Reactivity Profile

This compound is a highly reactive acyl chloride derivative of nicotinic acid. Its utility in kinase inhibitor synthesis stems from several key features:

-

Electrophilic Acyl Chloride: The acyl chloride moiety is a powerful electrophile, readily reacting with nucleophiles such as amines to form stable amide bonds. This reaction is the cornerstone of its application in linking different fragments of a drug molecule.

-

Dichlorinated Pyridine Ring: The two chlorine atoms on the pyridine ring are not merely passive substituents. They play a crucial role in modulating the electronic properties of the ring and can serve as handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions.[3] The 2,6-dichloroaniline moiety, a common resultant structure, is known to occupy hydrophobic pockets within the ATP-binding site of various kinases.[4]

-

Fluorine Substitution: The fluorine atom at the 5-position offers several advantages. It can enhance binding affinity through favorable interactions with the target protein, block metabolic degradation, and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.

Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 96568-02-4 | |

| Molecular Formula | C₆HCl₃FNO | |

| Molecular Weight | 228.44 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 45-49 °C |

Application in the Synthesis of Kinase Inhibitors: A Case Study of Sotorasib (AMG 510) Intermediate

A prominent example of the application of this reagent is in the synthesis of Sotorasib (AMG 510), a groundbreaking inhibitor of the KRAS G12C mutant protein. 2,6-Dichloro-5-fluoronicotinamide, derived from the corresponding acyl chloride, serves as a crucial intermediate in the construction of this complex molecule.[5] This underscores the industrial and clinical relevance of mastering the chemistry of this compound.

Experimental Protocols: Synthesis of a Representative Kinase Inhibitor Precursor

The following protocol details the synthesis of N-(4-phenoxyphenyl)-2,6-dichloro-5-fluoronicotinamide, a scaffold representative of many kinase inhibitors that feature a dichlorinated heterocyclic core linked to a substituted aniline.

Reaction Scheme

Caption: General reaction scheme for the synthesis of a model kinase inhibitor precursor.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity |

| This compound | 96568-02-4 | 228.44 g/mol | 1.0 eq |

| 4-Phenoxyaniline | 139-59-3 | 185.22 g/mol | 1.0 eq |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.2 eq |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | Anhydrous |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed |

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-phenoxyaniline (1.0 eq) and anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(4-phenoxyphenyl)-2,6-dichloro-5-fluoronicotinamide.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a model kinase inhibitor precursor.

Safety and Handling Considerations

This compound is a reactive and hazardous chemical that requires careful handling.[6]

-

Corrosive: Causes severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitive: Reacts with water and moisture, releasing hydrogen chloride gas.[7] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

-

Respiratory Irritant: May cause respiratory irritation.[6] Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[7]

The resulting nicotinamide derivatives should also be handled with care, as they may be harmful if swallowed, in contact with skin, or inhaled.[8]

Conclusion and Future Perspectives

This compound is a versatile and powerful reagent for the synthesis of advanced kinase inhibitors. Its ability to facilitate the formation of robust amide linkages and introduce a strategically functionalized heterocyclic core makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this building block in the development of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

-

Bekaii-Saab, T. (2020). Bekaii-Saab Highlights Targeted Therapy Advances in CRC. OncLive. Available at: [Link]

- Cui, J. J., et al. (2011). Discovery of a novel class of exquisitely selective and potent inhibitors of anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.

-

El-Sayed, M. A., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PMC. Available at: [Link]

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.

- Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87-95.

- Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.

- Tanios S. Bekaii-Saab, MD, FACP. (2020). Targeted Therapy in Colorectal Cancer. OncLive.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Wang, X., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC advances, 8(70), 40189-40201.

-

Chemsrc. (2024). This compound. Available at: [Link]

- Zhang, Y., et al. (2020). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

-

Hennessy, E. J., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602-608.

- Marcelli, T. (2010). Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases.

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

-

ResearchGate. (2024). Amidation of β‐Keto Sulfonyl Fluorides via C−C Bond Cleavage. Available at: [Link]

-

ResearchGate. (2024). Amide Bond Formation and Peptide Coupling. Available at: [Link]

-

Reddit. (2024). Acid chloride reaction with amine. Available at: [Link]

-

Semantic Scholar. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Available at: [Link]

-

Chemsigma International Co., Ltd. (n.d.). 2,6-DICHLORO-5-FLUORONICOTINAMIDE. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Dichloro-5-fluoronicotinamide | 113237-20-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. echemi.com [echemi.com]

- 9. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Bioconjugation: Leveraging 2,6-Dichloro-5-fluoronicotinoyl Chloride as a Covalent Scaffold

Executive Summary

2,6-Dichloro-5-fluoronicotinoyl chloride is a high-value heterocyclic building block characterized by a dual-reactivity profile. Unlike standard bioconjugation reagents (e.g., NHS-esters or Maleimides) that are ready-to-use labels, this molecule serves as a precursor scaffold for designing tunable covalent probes and heterobifunctional linkers.

Its utility relies on a two-step "Anchor-and-Warhead" strategy:

-

The Anchor (C3-Acyl Chloride): Rapid, high-yielding amidation to attach a ligand, fluorophore, or PEG linker.

-

The Warhead (C2/C6-Chlorines): Tunable electrophilic sites capable of undergoing Nucleophilic Aromatic Substitution (

) with thiols (Cysteine) under physiological or slightly basic conditions.

This Application Note provides the rigorous methodology for transforming this volatile precursor into a stable, cysteine-reactive probe for chemical biology and drug discovery applications.

Chemical Logic & Reactivity Profile

The Electrophilic Hierarchy

The molecule possesses three electrophilic sites with distinct activation energies, allowing for orthogonal functionalization.

| Position | Functional Group | Reactivity Type | Target Nucleophile | Reaction Condition |

| C3 | Acyl Chloride ( | Acyl Substitution | Anhydrous, 0°C (Kinetic Control) | |

| C2 / C6 | Chloro-substituent | Thiols (Cysteine) | Aqueous pH 7.5–8.5 or Proximity-Driven | |

| C5 | Fluoro-substituent | Electronic Modulator | N/A (Stable) | Inductive effect lowers pKa of ring |

Expert Insight: The fluorine at C5 is critical not as a leaving group, but as an electron-withdrawing group (EWG). It lowers the electron density of the pyridine ring, thereby activating the C2/C6 positions for nucleophilic attack by cysteines later in the workflow.

Mechanism of Action

The bioconjugation workflow follows a strict order of operations. Attempting to label proteins directly with the acid chloride will result in non-specific acylation and rapid hydrolysis.

Figure 1: The sequential reaction pathway. The acyl chloride is consumed first to create the stable probe, which is then applied to the biological system.

Phase 1: Scaffold Synthesis (The Anchor)

Objective: Convert the unstable acid chloride into a stable nicotinamide derivative carrying your payload (Drug/Fluorophore/Linker).

Materials

-

Reagent: this compound (Store under

, moisture sensitive). -

Nucleophile: Primary amine-containing ligand (e.g., PEG-Amine, Alkyl-amine).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve 1.0 equivalent of the amine-ligand and 1.2 equivalents of DIPEA in anhydrous DCM. Cool to 0°C on an ice bath.

-

Addition: Dissolve 1.05 equivalents of this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Why? Dropwise addition prevents localized heating and double-acylation side products.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check by TLC or LC-MS. The acid chloride peak (reactive intermediate) will disappear; the product mass will be

.

-

-

Workup: Quench with water. Extract with DCM. Wash organic layer with 0.1 M HCl (to remove excess DIPEA) and Brine. Dry over

. -

Purification: Silica gel chromatography is usually required to remove traces of hydrolyzed nicotinic acid.

Stop Point: The resulting 2,6-dichloro-5-fluoronicotinamide is stable and can be stored at -20°C for months. This is your "Covalent Probe."

Phase 2: Protein Bioconjugation (The Warhead)

Objective: Covalent labeling of a target Cysteine residue via Nucleophilic Aromatic Substitution (

Mechanism: The thiolate anion of Cysteine attacks the C2 or C6 position, displacing a Chloride ion. This reaction is slower and more specific than Maleimide conjugation, often requiring "proximity" (binding affinity) or slightly elevated pH.

Materials

-

Probe: The Nicotinamide derivative synthesized in Phase 1.

-

Protein: Purified target protein with available surface cysteine.[1]

-

Buffer: 50 mM HEPES or Phosphate, pH 8.0. (Avoid Tris if possible, though secondary amines are less reactive than thiols here).

-

Co-solvent: DMSO (if probe is hydrophobic).

Protocol

-

Reduction (Optional but Recommended): If cysteines are oxidized, treat protein with 2-5 equivalents of TCEP for 30 minutes. Do not use DTT if you cannot remove it, as DTT contains thiols that will compete for the probe.

-

Incubation:

-

Dilute protein to 10–50 µM in pH 8.0 buffer.

-

Add the Probe (from DMSO stock) to a final concentration of 100–500 µM (10x excess).

-

Note: If the probe is an affinity ligand (e.g., a kinase inhibitor derivative), stoichiometric equivalents (1:1 to 2:1) may suffice due to the proximity effect.

-

-

Reaction Time: Incubate at 25°C or 37°C for 4–16 hours.

-

Expert Note: Chloropyridines are "slow" electrophiles. Unlike Maleimides (complete in mins), these require hours. This is advantageous for filtering out promiscuous reactivity.

-

-

Quenching: Add excess Cysteine or Glutathione (5 mM) to quench unreacted probe.

-

Purification: Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or Dialysis.

Analytical Validation

Mass Spectrometry (Intact Protein LC-MS)

This is the gold standard for verifying conjugation.

-

Expected Mass Shift:

. -

Explanation: The reaction is a substitution (

).[2][3] You add the probe but lose a Chlorine atom (35.45) and a Proton (1.007) is lost to buffer/base. -

Observation: Look for the disappearance of the Apo-protein peak and appearance of the +Probe adduct.

Reactivity Comparison Table

| Electrophile | pH Optima | Reaction Speed | Specificity | Stability (Hydrolysis) |

| Chloropyridine (This Protocol) | 7.5 – 8.5 | Slow (Hours) | High (Cys only) | Very High |

| Maleimide | 6.5 – 7.5 | Fast (Mins) | Moderate (Lys at pH >8) | Low (Ring opens) |

| Iodoacetamide | 7.5 – 8.5 | Moderate | Moderate | Moderate |

Troubleshooting & Optimization

Problem: Low Labeling Yield

-

Cause 1: pH too low. The thiol must be deprotonated (

) to attack the pyridine ring. Increase pH to 8.0 or 8.5. -

Cause 2: Steric Hindrance. The C2/C6 chlorines are ortho to the amide linker. If the linker is bulky, it may block attack. Use a flexible spacer (PEG2-PEG4) in Phase 1.

-

Cause 3: Oxidation. Ensure the protein cysteine is reduced (TCEP treatment).

Problem: Precipitation

-

Cause: The dichlorofluoropyridine core is hydrophobic.

-

Solution: Ensure <5% DMSO final concentration. If the probe is very hydrophobic, conjugate it to a soluble carrier or use a PEG-linker in Phase 1.

Experimental Workflow Diagram

Figure 2: End-to-end workflow from raw chemical precursor to validated protein conjugate.

References

-

SynQuest Laboratories. (2024). Safety Data Sheet: this compound. Retrieved from 4

- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. (Discusses the reactivity of chloropyridines and related heterocycles in covalent probe design).

-

Matier, C. D., et al. (2017). Protein Modification by 4-Halopyridines through Catalysis. ChemBioChem.[5] (Demonstrates the use of halopyridines for cysteine labeling via

). Retrieved from 5 - Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

Konishi, S., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation. RSC Advances. (Contextualizes pyridine-based electrophiles for cysteine targeting). Retrieved from 6[7]

Sources

- 1. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Proximity-dependent labeling of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of fluorescent probes with 2,6-dichloro-5-fluoronicotinoyl chloride

Application Note & Protocol

Topic: Synthesis of Fluorescent Probes with 2,6-dichloro-5-fluoronicotinoyl chloride

Audience: Researchers, scientists, and drug development professionals.

Harnessing the 2,6-dichloro-5-fluoronicotinoyl Scaffold for Novel Fluorophore Development

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel fluorescent probes utilizing this compound as a core building block. The inherent reactivity of the acyl chloride functional group allows for straightforward conjugation to a wide variety of amine-containing fluorophores via a nucleophilic acyl substitution reaction. The electron-deficient, halogen-substituted pyridine ring offers a unique scaffold that can modulate the photophysical properties of the final probe. This document details a step-by-step protocol for the synthesis of a representative probe, methods for its characterization, and insights into the chemical principles governing the process.

Introduction and Chemical Principle

Fluorescent probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and quantification of biological processes.[1] A typical probe consists of a fluorophore (the light-emitting component) and a recognition element.[1] The strategic selection of chemical scaffolds to link these components is critical for optimizing probe performance.

The 2,6-dichloro-5-fluoronicotinoyl moiety is an attractive scaffold for several reasons:

-

Reactive Handle: The acyl chloride is a highly reactive electrophile, readily undergoing amidation with primary or secondary amines under mild conditions.[2][3] This facilitates the conjugation of a diverse range of fluorescent reporters.

-

Chemical Stability: The nicotinoyl core is generally stable under typical physiological conditions.[4]

-

Modulation of Photophysics: The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring can influence the electronic environment of the conjugated fluorophore, potentially altering its absorption and emission spectra, quantum yield, and Stokes shift.[5][6]

The core reaction detailed in this protocol is the nucleophilic acyl substitution. An amine-functionalized fluorophore acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form a stable amide bond.[7] A non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3]

Overall Synthesis & Characterization Workflow

The process begins with the coupling of the nicotinoyl chloride scaffold to an amine-containing fluorophore. The reaction progress is monitored, and upon completion, the crude product is isolated and purified. Finally, the structure and photophysical properties of the new probe are thoroughly characterized.

Caption: General workflow for probe synthesis and validation.

Materials and Reagents

-

This compound (CAS: 96568-02-4)

-

Amine-functionalized fluorophore (e.g., 7-Amino-4-methylcoumarin)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Deuterated solvent for NMR (e.g., CDCl₃)

-

HPLC-grade solvents for purity analysis

-

Spectroscopy-grade solvent for photophysical measurements (e.g., Ethanol or DMSO)

-

Standard laboratory glassware, magnetic stirrer, TLC plates, and UV lamp

Safety Note: this compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[8] It is also moisture-sensitive and reacts with water.[4][8] All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis of a representative probe, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,6-dichloro-5-fluoronicotinamide , by coupling this compound with 7-Amino-4-methylcoumarin.

Caption: Reaction of the nicotinoyl chloride with an amine.

Step 1: Reagent Preparation

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-Amino-4-methylcoumarin (1.0 eq) in anhydrous DCM.

-

Add triethylamine (TEA, 1.2 eq) to the solution. Stir for 5 minutes at room temperature.

Step 2: Reaction

-

Cool the amine solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

-

Scientist's Note: Slow, dropwise addition at 0 °C helps to control the exothermic reaction and minimize the formation of side products.[9]

-

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.[10]

Step 3: Monitoring

-

Monitor the reaction progress using thin-layer chromatography (TLC). Use a solvent system such as 1:1 Hexanes:Ethyl Acetate.

-

Spot the starting amine, the acyl chloride (if stable enough), and the reaction mixture.

-

The reaction is complete when the starting amine spot is fully consumed. Visualize spots under a UV lamp (254 nm).[10]

Step 4: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography, using a gradient of hexanes and ethyl acetate to elute the final product.

Characterization of the Final Probe

Structural Verification:

-

¹H and ¹³C NMR: Confirm the formation of the amide bond and the overall structure. The proton and carbon signals should correspond to the expected structure.

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized probe to confirm its elemental composition.[10]

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A pure sample should exhibit a single major peak.

Photophysical Properties: The following properties should be measured in a suitable spectroscopic-grade solvent (e.g., Ethanol).

-

UV-Visible Absorption Spectroscopy: Determine the maximum absorption wavelength (λ_abs_max).

-

Fluorescence Spectroscopy: Determine the maximum emission wavelength (λ_em_max) after exciting at λ_abs_max.

-

Molar Extinction Coefficient (ε): Calculated using the Beer-Lambert law from absorption spectra of known concentrations.

-

Fluorescence Quantum Yield (Φ_F): Determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[11]

| Parameter | Representative Value | Unit |

| λabs max | ~350 | nm |

| λem max | ~440 | nm |

| Molar Extinction Coefficient (ε) | >15,000 | M-1cm-1 |

| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.7 | - |

| Note: These values are illustrative for a coumarin-based probe and will vary significantly depending on the chosen fluorophore. |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Hydrolysis of acyl chloride. 2. Inactive amine. 3. Insufficient base. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Check the purity of the amine starting material. 3. Use at least 1.1 equivalents of base. |

| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of product. | 1. Increase reaction time or slightly warm the reaction. 2. Lower the reaction temperature during addition. 3. Ensure work-up is not overly acidic or basic. |

| Difficulty in Purification | 1. Product and starting material have similar polarity. | 1. Use a shallow gradient during column chromatography or consider reverse-phase chromatography. |

References

- The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes.

- ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis.

- National Institutes of Health. (2021). One-Step Synthesis of Green Fluorescent Carbon Dots for Chloride Detecting and for Bioimaging. PMC.

- MDPI. (2023). A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide.

- National Institutes of Health. (n.d.). Synthesis of Small‐Molecule Fluorescent Probes for the In Vitro Imaging of Calcium‐Activated Potassium Channel KCa3.1. PMC.

- Fujita Health University. (2021). Design, Synthesis, and Biological Evaluation of Novel Fluorescent Probes Targeting the 18-kDa Translocator Protein.

- MDPI. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.

- National Institutes of Health. (n.d.). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. PMC.

- Chemsrc. (2025). This compound | CAS#:96568-02-4.

- PubMed. (n.d.). Design, synthesis and characterization of a novel fluorescent probe for nitric oxide based on difluoroboradiaza-s-indacene fluorophore.

- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

- Páginas Personales UNAM. (2025). Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms.

- Google Patents. (n.d.). Synthesis method of dansyl chloride for preparing fluorescent probe.

- Royal Society of Chemistry. (2025). Development of a novel fluorescent probe for highly sensitive detection and visualization of HClO in environmental and biological systems.

- ACS Publications. (2023). Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms.

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

- SynQuest Labs. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.

- Google Patents. (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.

- Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound.

- Fisher Scientific. (n.d.). Amide Synthesis.

- PubMed. (n.d.). Fluorescence of reduced nicotinamides using one- and two-photon excitation.

- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.

- Royal Society of Chemistry. (n.d.). Photoprotective effects of nicotinamide. Photochemical & Photobiological Sciences.

- National Institutes of Health. (n.d.). Characterization of NADH fluorescence properties under one-photon excitation with respect to temperature, pH, and binding to lactate dehydrogenase.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | CAS#:96568-02-4 | Chemsrc [chemsrc.com]

- 5. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 6. Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. rsc.org [rsc.org]

- 11. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2,6-Dichloro-5-fluoronicotinoyl Chloride (CAS 96568-02-4)

[1][2][3][4]

Welcome to the Advanced Application Support Portal. This guide is designed for process chemists and researchers optimizing the synthesis of naphthyridinone scaffolds (e.g., fluoroquinolone antibiotics like Gemifloxacin or Enoxacin).[1] Below you will find deep-dive troubleshooting protocols, mechanistic insights into byproduct formation, and validated mitigation strategies.

Core Reactivity & Byproduct Landscape[2][4]

The reagent This compound (1) is a highly electrophilic "linchpin" intermediate.[2][3][1] Its reactivity is defined by two competing electrophilic sites:[1]

-

The Acyl Chloride (C-3) : The primary site for acylation (desired).[2][3][1]

-

The Pyridine Ring (C-2, C-6) : Activated sites susceptible to Nucleophilic Aromatic Substitution (

).[3][1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Reaction Pathway & Impurity Map

The following diagram outlines the critical divergence points where yield is lost to byproducts.

Figure 1: Mechanistic divergence showing the origin of critical impurities. Note the "Trichloro" species is often inherited from the upstream chlorination of the hydroxypyridine precursor.[1]

Troubleshooting Guide: Diagnostic & Remediation

Issue A: High Levels of "Acid" Impurity (Hydrolysis)

Symptom: LC-MS shows a peak with M-36.5 (Loss of Cl, gain of OH) relative to the parent mass.[2][3][1] Root Cause: The acyl chloride moiety is extremely moisture-sensitive.[2][3] Hydrolysis yields 2,6-dichloro-5-fluoronicotinic acid , which is unreactive in subsequent acylation steps and difficult to purge.[2][3][1]

| Diagnostic Step | Actionable Protocol |

| Solvent Check | Ensure solvents (DCM, THF, Toluene) are dried to <50 ppm water.[2][3][1] Stabilizers in THF (like BHT) do not affect this, but peroxides or wetness will.[1] |

| Reagent Handling | Do not store aliquots. Use the entire ampoule/bottle once opened.[1] If storage is necessary, store under Ar/N2 in a desiccator at -20°C. |

| Quenching | If the reaction stalls, quench with anhydrous MeOH to form the methyl ester (stable standard) rather than water, to distinguish between process hydrolysis and quench hydrolysis during analysis. |

Issue B: "Trichloro" Contamination (The "Ghost" Peak)

Symptom: An impurity persists through the reaction that is +16 Da (Cl vs H difference, approx) or shows a distinct isotopic pattern (3 Cl atoms vs 2).[1]

Root Cause: This is 2,4,6-trichloro-5-fluoronicotinoyl chloride .[2][3][1]

Origin: During the synthesis of the starting material (from 2,6-dihydroxy-3-cyano-5-fluoropyridine), the use of

Protocol for Detection & Removal:

-

Screening: Run a GC-MS or LC-MS on the starting material before use.[2][3] Look for the trichloro-signature.[2][3]

-

Purification: This impurity is difficult to remove downstream. Reject batches with >0.5% of the trichloro species if high purity is required for GMP steps. Re-crystallization of the acid precursor (before converting to acid chloride) is the only effective removal point.[1]

Issue C: Regioselectivity Loss (Ring Substitution)

Symptom: Formation of byproducts where the nucleophile has added to the ring (M+Nu-Cl) rather than the carbonyl.[2][1]

Root Cause: Competition between Acylation (

Mitigation Strategy:

-

Temperature Control: Maintain reaction temperature < 0°C during the addition of nucleophiles (e.g., amines, enolates).

processes generally have higher activation energies than acylations.[1] -

Addition Order: Add the nucleophile to the acid chloride (Inverse Addition). This ensures the concentration of nucleophile remains low relative to the electrophile, favoring the faster acylation reaction over the bimolecular

.[1]

Experimental Protocols: Minimizing Byproducts

Protocol 1: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate (Beta-Keto Ester)

Target: Minimizing hydrolysis and decarboxylation.[2][3][1]

Context: This is a key intermediate for fluoroquinolones.[1] The reaction involves condensing the acid chloride with monoethyl malonate (magnesium salt) or using a Blaise reaction approach.[1]

Optimized Workflow (Magnesium Enolate Method):

-

Preparation of Mg Enolate:

-

Mix Potassium Monoethyl Malonate (2.2 eq) with

(2.5 eq) and -

Critical: Stir for 2 hours at 20°C to ensure complete formation of the magnesium chelate. Incomplete formation leaves free nucleophilic species that attack the ring.[1]

-

-

Acylation:

-

Workup (Decarboxylation):

Protocol 2: Purity Check via Derivatization

Use this to validate the quality of your acid chloride before committing to a large batch.

-

Dissolve 50 mg of Acid Chloride in 1 mL dry DCM.

-

Add 0.5 mL dry Methanol and 50 µL

. -

Stir for 10 min.

Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to purify it? Answer:Caution is advised. While it can be distilled under high vacuum, thermal instability is a risk.[1] It decomposes to release HCl and HF. If the "trichloro" impurity is present, distillation is often ineffective due to similar boiling points.[1] We recommend purifying the carboxylic acid precursor via recrystallization (e.g., from Toluene/Heptane) before thionyl chloride/oxalyl chloride conversion.[1]

Q2: Why does my reaction mixture turn dark red/black? Answer: This typically indicates polymerization or decomposition of the pyridine ring initiated by free bases. Pyridine acid chlorides are prone to self-condensation if left in basic solution without a trapping nucleophile.[2][3] Ensure your nucleophile is present before adding the base, or use a hindered base (like DIPEA) if possible.[1]

Q3: Is the fluorine atom at C-5 stable?

Answer: Generally, yes.[1] The C-5 fluorine is flanked by the C-4 and C-6 positions.[2][3] In this specific scaffold, the Chlorines at C-2 and C-6 are significantly more labile (better leaving groups, more activated) than the Fluorine.[3][1]

References

-

SynQuest Laboratories . Safety Data Sheet: this compound. (Provides thermal decomposition and reactivity data). Link

-

Grohe, K., & Heitzer, H. (1987).[1] Synthesis of 1-amino-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Liebigs Annalen der Chemie. (Foundational work on the acylation of malonates with nicotinoyl chlorides).

-

T. Miyamoto et al. (1987).[2][1][5] Fluorinated Pyrido[2,3-c]pyridazines.[2][3][1][5][6] I. Reductive Cyclization of Ethyl 2-Diazo-2-(5-fluoro-2-halonicotinoyl)acetate. Chem. Pharm. Bull. (Discusses the reactivity of the acid chloride in diazo-acetate synthesis). Link

-

Google Patents . Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound (US5204478A).[2][3][1] (Details the trichloro-impurity formation and hydrolysis issues). Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2733659, 2,6-Dichloro-5-fluoronicotinic acid. (Data on the hydrolysis product). Link[2][3][1]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and this compound - Google Patents [patents.google.com]

Technical Support Center: Purification of 2,6-Dichloro-5-Fluoronicotinoyl Chloride & Its Derivatives

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2,6-dichloro-5-fluoronicotinoyl chloride and its derivatives. The unique electronic and steric properties of this halogenated heterocyclic compound present specific challenges during synthesis and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Troubleshooting Guide for this compound Purification

This section addresses common problems encountered during the purification of the title acyl chloride. The highly reactive nature of the C-Cl bond in the acyl chloride group, exacerbated by the electron-withdrawing effects of the pyridine ring and its halogen substituents, is the primary source of purification difficulties[1][2].

Q1: My freshly synthesized this compound is a fuming liquid or a partially solidified mass, and it has a sharp, acrid smell. What is the problem?

A1: This is a classic sign of hydrolysis. Acyl chlorides are extremely sensitive to moisture[3][4][5]. The fuming you observe is hydrogen chloride (HCl) gas being liberated as the acyl chloride reacts with water, even atmospheric moisture, to form the corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid[1]. The presence of a solid indicates that a significant amount of your product has converted to this carboxylic acid, which is a solid at room temperature[6].

Causality: The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack by water[1][2].

Immediate Actions & Troubleshooting:

-

Work under Inert Atmosphere: All subsequent steps must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware.

-

Assess the Extent of Hydrolysis: Before attempting purification, it is crucial to determine the ratio of acyl chloride to carboxylic acid. This can be done using techniques like ¹H NMR or FT-IR (looking for the broad O-H stretch of the carboxylic acid).

-

Purification Strategy: The primary method for separating the volatile acyl chloride from the non-volatile carboxylic acid is fractional vacuum distillation[7][8][9]. Washing the mixture with a base is not recommended as it will rapidly hydrolyze the remaining acyl chloride.

Q2: My GC/HPLC analysis shows two major peaks. One corresponds to my product, and the other is identified as 2,6-dichloro-5-fluoronicotinic acid. How do I remove this impurity?

A2: This confirms partial hydrolysis has occurred. As mentioned in Q1, the best method for removing the carboxylic acid impurity is fractional vacuum distillation .

Detailed Protocol: Fractional Vacuum Distillation

-

Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is meticulously dried. The system must be capable of maintaining a stable vacuum.

-

Conditions: Based on literature data, this compound distills at approximately 71-75 °C at 0.5 mm Hg or 70-100 °C at 1-2 mm Hg[7][8]. The carboxylic acid is a solid with a melting point of 152-155 °C and is non-volatile under these conditions[6].

-

Procedure:

-